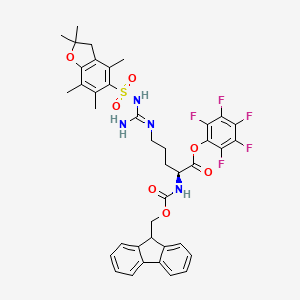

Fmoc-Arg(Pbf)-OPfp

説明

Fmoc-Arg(Pbf)-OPfp, also known as this compound, is a useful research compound. Its molecular formula is C40H39F5N4O7S and its molecular weight is 814.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

固相ペプチド合成 (SPPS)

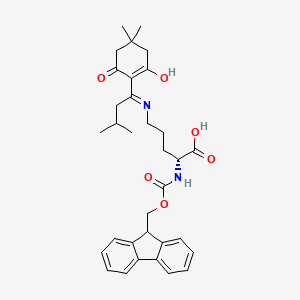

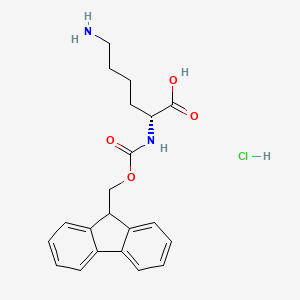

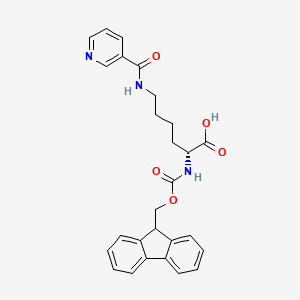

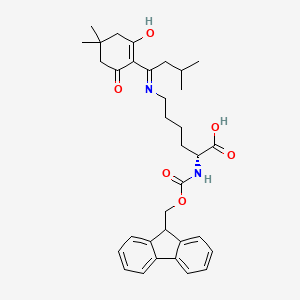

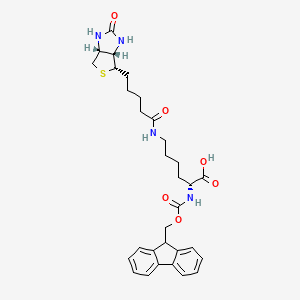

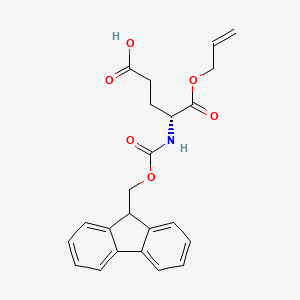

Fmoc-Arg(Pbf)-OPfp は、ペプチドを作成するために使用される方法である固相ペプチド合成 (SPPS) に使用されます {svg_1}. これは、完全に不活性な δ-ラクタムの形成により、収率の低下と、しばしば対応するデス-Arg ペプチドの同時形成を引き起こすため、最も問題のあるアミノ酸の 1 つです {svg_2}. 溶媒として N-ブチルピロリドン (NBP) を使用して、SPPS に Fmoc-Arg(Pbf)-OH を組み込む方法が開発されました {svg_3}.

ペプチド結合形成

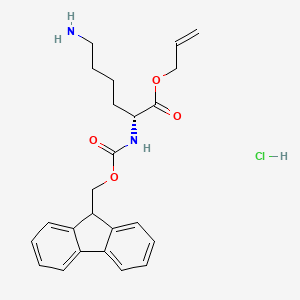

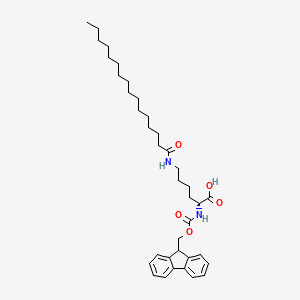

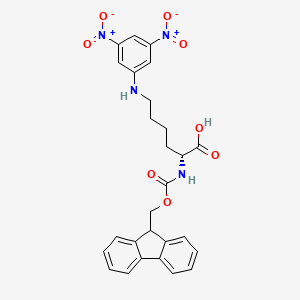

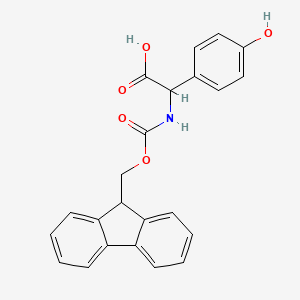

this compound は、ペプチド合成における構成要素として使用され、特定の官能基を保護しながら、効率的なペプチド結合形成を可能にします {svg_4}.

アルギニン保護技術

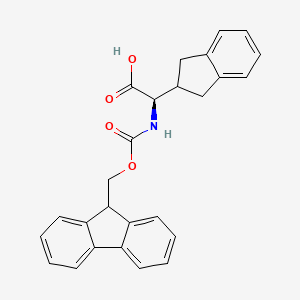

Fmoc-Arg(Pbf)-OH の合成方法は、アルギニン保護技術の分野に属します {svg_5}. この方法は、アルギニンカルボキシルエステル化、アミノへの Boc 塩基の導入、アミド保護の取得、グアニジンラジカルへの Pbf 基の導入、Boc 基の脱落、鹸化、最後にアミノへの Fmoc 基の導入を伴います {svg_6}.

費用対効果の高い合成

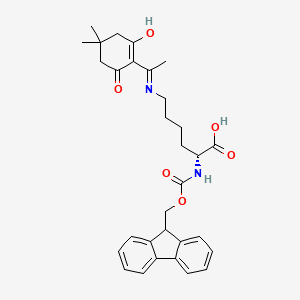

Fmoc-Arg(Pbf)-OH の合成方法は、Pbf-Cl の消費量を削減するため、費用対効果の高い方法です {svg_7}. これは、Pbf-Cl が高価であるため特に重要です {svg_8}.

産業応用

Fmoc-Arg(Pbf)-OH の合成方法は、費用対効果が高いため、産業応用に適しています {svg_9}.

アルギニン含有ペプチドの作成

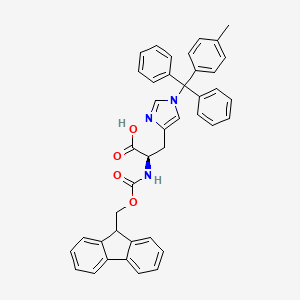

Fmoc-Arg(Pbf)-OH は、アルギニン含有ペプチドの作成に使用できる Fmoc 保護アミノ酸誘導体です {svg_10}.

作用機序

Target of Action

Fmoc-Arg(Pbf)-OPfp is primarily used in the field of peptide synthesis . Its main target is the peptide chain, where it serves as a building block for the introduction of the amino acid arginine .

Mode of Action

this compound interacts with its target through a process known as Fmoc Solid-Phase Peptide Synthesis (SPPS) . The Fmoc group provides protection to the amino group of arginine during the synthesis process, allowing for efficient peptide bond formation . The Pbf side-chain protecting group is removed with trifluoroacetic acid (TFA) approximately 1-2 times faster than Pmc .

Biochemical Pathways

The incorporation of this compound into a growing peptide chain can be problematic due to the formation of a fully inactive δ-lactam, which can reduce yield and often result in the formation of the corresponding des-Arg peptides .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by the conditions of the peptide synthesis process. Factors such as the solvent used, temperature, and reaction times can all influence the bioavailability of the resulting peptide .

Result of Action

The primary result of this compound’s action is the creation of arginine-containing peptides . These peptides can have a wide range of biological activities, depending on their specific sequence and structure.

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the use of N-butylpyrrolidinone (NBP) as a solvent can exacerbate the issues with incorporating this compound into a peptide chain due to its high viscosity . A strategy involving in situ activation at 45 °c has been proposed to tackle this issue .

生化学分析

Biochemical Properties

Fmoc-Arg(Pbf)-OPfp plays a crucial role in biochemical reactions, particularly in the synthesis of arginine-containing peptides. It interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The compound’s Fmoc group protects the amino terminus of arginine, preventing unwanted side reactions during peptide elongation . The Pbf group protects the guanidino side chain of arginine, ensuring that it remains intact until the final deprotection step . These interactions are essential for maintaining the integrity and functionality of the synthesized peptides.

Cellular Effects

This compound influences various cellular processes, particularly those related to peptide synthesis and protein expression. In cells, the compound is used to introduce arginine residues into peptides, which can affect cell signaling pathways, gene expression, and cellular metabolism . Arginine residues are known to play a role in protein-protein interactions, enzyme activity, and cellular signaling. By incorporating this compound into peptides, researchers can study the effects of arginine on these cellular processes and gain insights into its biological functions.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group is removed under basic conditions, exposing the amino terminus of arginine for peptide bond formation . The Pbf group is cleaved by TFA, releasing the guanidino side chain of arginine . These deprotection steps are crucial for the successful incorporation of arginine into peptides. Additionally, this compound can form specific binding interactions with other biomolecules, influencing enzyme activity and protein function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable at low temperatures (-10 to -25°C) and can be stored for extended periods without significant degradation . Prolonged exposure to acidic or basic conditions can lead to the cleavage of the Fmoc and Pbf protecting groups, affecting the compound’s functionality . Researchers must carefully control the experimental conditions to ensure the stability and effectiveness of this compound in peptide synthesis.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound is generally well-tolerated and can be used to study the incorporation of arginine into peptides without significant adverse effects . At high doses, this compound may exhibit toxic effects, potentially due to the accumulation of free arginine or the release of protecting groups . Researchers must carefully optimize the dosage to balance the desired effects with potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis and arginine metabolism. The compound interacts with enzymes such as peptidyl transferases and proteases, facilitating the incorporation of arginine into peptides . Additionally, the deprotection steps involving TFA and basic conditions can influence the metabolic flux and levels of metabolites in the synthesis process . Understanding these metabolic pathways is essential for optimizing the use of this compound in peptide synthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s Fmoc and Pbf groups can influence its localization and accumulation in specific cellular compartments . These interactions are crucial for ensuring the efficient incorporation of arginine into peptides and maintaining the compound’s stability during the synthesis process .

Subcellular Localization

The subcellular localization of this compound is influenced by its protecting groups and interactions with cellular components. The Fmoc group can direct the compound to specific compartments, while the Pbf group ensures its stability until the final deprotection step . These targeting signals and post-translational modifications are essential for the compound’s activity and function in peptide synthesis .

特性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H39F5N4O7S/c1-19-20(2)36(21(3)26-17-40(4,5)56-34(19)26)57(52,53)49-38(46)47-16-10-15-28(37(50)55-35-32(44)30(42)29(41)31(43)33(35)45)48-39(51)54-18-27-24-13-8-6-11-22(24)23-12-7-9-14-25(23)27/h6-9,11-14,27-28H,10,15-18H2,1-5H3,(H,48,51)(H3,46,47,49) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKUZYOYASRPHMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H39F5N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

814.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200132-16-7 | |

| Record name | Fmoc-N-¿-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginin pentafluorphenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。